2,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
This compound is a benzimidazole derivative. Benzimidazoles are a type of organic compound that are part of many drugs and have a wide range of biological activities. They consist of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring. The specific substituents on the benzimidazole core can greatly influence the properties of the compound .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions. The specific reactions that “2,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” can undergo would depend on its exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The field of benzimidazole derivatives is a rich area of research, with potential applications in medicine, agriculture, and materials science. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzimidazole derivatives with improved properties .
Properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2S/c1-10(2)23-9-21-18-15(23)7-11(3)12(4)17(18)22-26(24,25)16-8-13(19)5-6-14(16)20/h5-10,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIIAYYFUTYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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